(R)-1-(2-Naphthyl)ethylamine
Overview
Description
(R)-1-(2-Naphthyl)ethylamine is a chiral compound that has been the subject of research due to its potential applications in various fields, including pharmaceuticals and asymmetric synthesis. The enantiomerically pure form of this compound is particularly valuable and has been prepared through different resolution processes.
Synthesis Analysis
The preparation of enantiomerically pure (R)-1-(2-Naphthyl)ethylamine has been achieved through an enzymatic kinetic resolution process. This method utilizes lipases as catalysts and has been optimized by varying factors such as the choice of acyl donors, solvents, substrate concentration, and temperature. A new acyl donor, 4-chlorophenyl valerate, was found to effectively inhibit non-selective amidation reactions, leading to high enantiomeric excess (ee) values of over 99% at a 50% conversion rate within 8 hours .
Another approach for synthesizing (R)-1-(2-Naphthyl)ethylamine is through recycling resolution. This process involves the use of D-tartaric acid as a resolving agent to separate the enantiomers of racemic (RS)-1-(2-naphthyl)ethylamine. The non-target enantiomeric isomers can be racemized and subjected to further resolution, allowing for the recycling of materials and improving overall yield. This method has resulted in a 30% yield of (R)-1-(2-naphthyl)ethylamine with a 98% enantiomeric excess .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (R)-1-(2-Naphthyl)ethylamine primarily include the enzymatic kinetic resolution and the recycling resolution processes. The enzymatic process leverages the selectivity of lipases to preferentially react with one enantiomer in the presence of an acyl donor, while the recycling resolution uses the differential solubility of diastereomeric salts formed with a chiral acid to separate the enantiomers. Both methods are designed to enhance the production of the desired (R)-enantiomer while minimizing the formation of the (S)-enantiomer.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-(2-Naphthyl)ethylamine are not extensively discussed in the provided papers. However, the high enantiomeric excess achieved indicates that the compound has a significant degree of stereochemical purity, which is essential for its potential applications. The optimal conditions for the enzymatic resolution, such as the use of toluene as a solvent, an amine concentration of 300 mmol/L, and a temperature of 40°C, suggest that the compound is stable and reactive under these conditions .
Scientific Research Applications
Synthesis and Drug Development
(R)-1-(2-Naphthyl)ethylamine is significant in the field of pharmaceutical synthesis. It serves as a key chiral intermediate in the production of the calcimimetic drug cinacalcet hydrochloride. Techniques like engineering ω-transaminase from Arthrobacter sp. have been explored for its asymmetric reduction, enhancing the catalytic efficiency and thermostability for industrial synthesis (Cao et al., 2020).
Optical Resolution Methods
Optical resolution methods are essential for separating racemic mixtures of (R)-1-(1-naphthyl)ethylamine. Various dicarboxylic acid derivatives have been employed as resolving agents, demonstrating the compound’s versatility in stereoisomer separation and analysis (Bereczki et al., 2009).
Catalysis and Enantioselective Reactions
This compound has been used as a chiral modifier in enantioselective hydrogenation reactions, particularly in the conversion of ethyl pyruvate to ethyl lactate. Research has focused on optimizing reaction parameters like catalyst and modifier concentration, temperature, and pressure, to achieve high enantiomeric excesses (Minder et al., 1996).
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution processes have been employed for preparing enantiomerically pure (R)-1-(2-naphthyl)ethylamine. This involves investigating the effects of lipases, solvents, acyl donors, substrate concentration, and temperature to achieve optimal conditions for high conversion and enantiomeric excess (Fu et al., 2012).
Surface Chemistry and Molecular Interactions
The compound has been studied for its role in forming diastereomeric complexes on metal surfaces like Pt(111), offering insights into its potential in surface chemistry and molecular recognition applications (Goubert & McBreen, 2014).
Chiral Organometallic Compounds
(R)-1-(2-Naphthyl)ethylamine has been used in the synthesis of chiral organometallic compounds, particularly in the field of cyclometalation, showcasing its relevance in creating complex molecular architectures with potential applications in catalysis and material science (Chen et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(1R)-1-naphthalen-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYYLCXQKCYQX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365181 | |
Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Naphthyl)ethylamine | |
CAS RN |
3906-16-9 | |
Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-(2-Naphthyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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